molecular formula C10H8N2O2 B173262 3-(1,3-benzodioxol-5-yl)-1H-pyrazole CAS No. 141791-06-2

3-(1,3-benzodioxol-5-yl)-1H-pyrazole

Cat. No.: B173262
CAS No.: 141791-06-2
M. Wt: 188.18 g/mol
InChI Key: LOPAFWMOCZGHFX-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole is an organic compound featuring a pyrazole ring substituted with a benzodioxole moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as nitric oxide synthase, inducible . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to exhibit anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is not currently available .

Metabolic Pathways

This compound is involved in various metabolic pathways. Specific information on the enzymes or cofactors it interacts with, its effects on metabolic flux or metabolite levels is not currently available .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Specific information on its localization or accumulation is not currently available .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not currently known

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole typically involves the reaction of 1,3-benzodioxole with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the pyrazole ring or benzodioxole moiety.

    Substitution: Various substituted pyrazole or benzodioxole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-3-(2-aminopropyl)indole: Studied for its potential as a psychoactive substance.

    1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one: Another compound with psychoactive effects.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole stands out due to its unique combination of the benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-9-10(14-6-13-9)5-7(1)8-3-4-11-12-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPAFWMOCZGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363128
Record name SBB027123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141791-06-2
Record name SBB027123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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